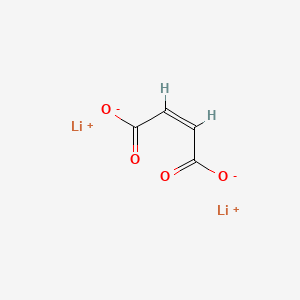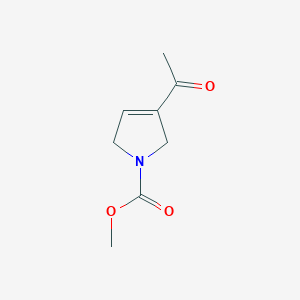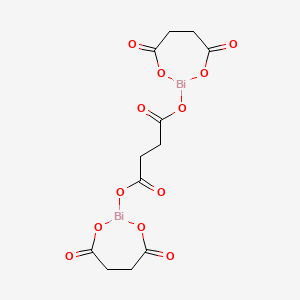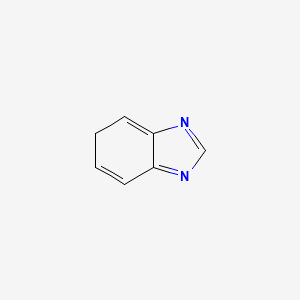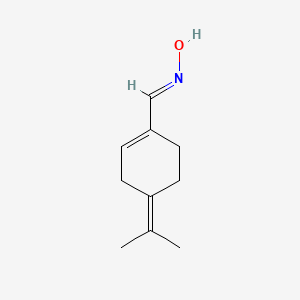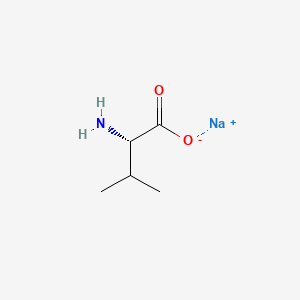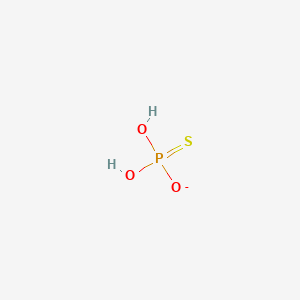![molecular formula C10H13N5O4 B13816584 Adenosine,[8-14C]](/img/structure/B13816584.png)
Adenosine,[8-14C]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine,[8-14C] is a radiolabeled form of adenosine, where the carbon-8 position of the adenine moiety is labeled with the radioactive isotope carbon-14. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The radiolabeled version, Adenosine,[8-14C], is primarily used in scientific research to trace and study metabolic pathways and biochemical reactions involving adenosine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine,[8-14C] typically involves the incorporation of carbon-14 into the adenine ring. This can be achieved through various synthetic routes, one of which includes the reaction of [8-14C]adenine with ribose-1-phosphate in the presence of a phosphorylase enzyme. The reaction conditions often require a controlled environment to ensure the stability of the radioactive isotope and the integrity of the nucleoside structure.
Industrial Production Methods
Industrial production of Adenosine,[8-14C] involves large-scale synthesis using automated systems to handle radioactive materials safely. The process includes the synthesis of [8-14C]adenine, followed by its enzymatic or chemical coupling with ribose. The final product is purified using chromatographic techniques to ensure high purity and specific activity.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine,[8-14C] undergoes various chemical reactions, including:
Phosphorylation: Conversion to adenosine monophosphate (AMP), adenosine diphosphate (ADP), and ATP.
Deamination: Conversion to inosine by adenosine deaminase.
Glycosidic Bond Cleavage: Hydrolysis to adenine and ribose.
Common Reagents and Conditions
Phosphorylation: Catalyzed by kinases in the presence of ATP.
Deamination: Catalyzed by adenosine deaminase under physiological conditions.
Glycosidic Bond Cleavage: Acidic or enzymatic hydrolysis.
Major Products Formed
AMP, ADP, ATP: Through phosphorylation.
Inosine: Through deamination.
Adenine and Ribose: Through glycosidic bond cleavage.
Applications De Recherche Scientifique
Adenosine,[8-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and quantification of adenosine in various biochemical pathways. Some key applications include:
Metabolic Studies: Tracing the metabolism of adenosine in cells and tissues.
Enzyme Kinetics: Studying the activity of enzymes like adenosine deaminase and kinases.
Signal Transduction: Investigating the role of adenosine in signaling pathways involving cAMP.
Pharmacological Research: Evaluating the effects of drugs on adenosine metabolism and signaling.
Mécanisme D'action
Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding triggers various intracellular signaling pathways, including the activation or inhibition of adenylate cyclase, leading to changes in cAMP levels. Adenosine also influences ion channels, such as potassium and calcium channels, affecting cellular excitability and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
Inosine: A nucleoside formed by the deamination of adenosine.
Guanosine: A nucleoside similar to adenosine but with guanine instead of adenine.
Xanthosine: A nucleoside formed by the oxidation of guanosine.
Uniqueness of Adenosine,[8-14C]
Adenosine,[8-14C] is unique due to its radioactive labeling, which allows for precise tracing and quantification in biochemical studies. This makes it an invaluable tool for studying adenosine metabolism and its role in various physiological and pathological processes.
Propriétés
Formule moléculaire |
C10H13N5O4 |
|---|---|
Poids moléculaire |
269.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2 |
Clé InChI |
OIRDTQYFTABQOQ-USSWDBROSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N([14CH]=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
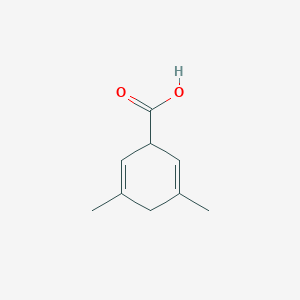
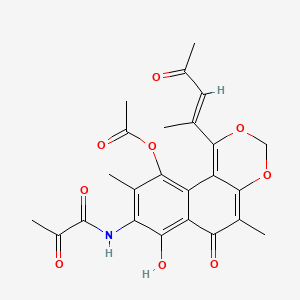
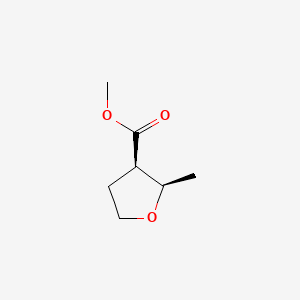
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
